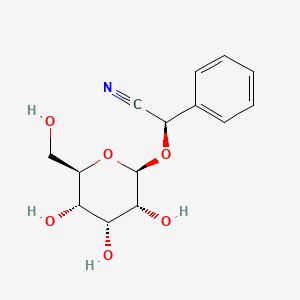
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is a naturally occurring compound found in the leaves and stems of passion fruit (Passiflora edulis).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves several steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the reaction of phenylacetonitrile with appropriate reagents to form the core structure of this compound.
Glycosylation: The final step involves the attachment of a sugar moiety to the hydroxylated core structure using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: this compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating signaling pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
類似化合物との比較
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Passitrifasciatin: Another compound found in passion fruit with similar glycosylation patterns.
Passibiflorin: A structurally related compound with different aglycone moieties.
Epipassibiflorin: An epimer of passibiflorin with distinct stereochemistry.
特性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1 |
InChIキー |
ZKSZEJFBGODIJW-YHBOFVJASA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
同義語 |
passiedulin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















